1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
Descripción
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety, with a 3,3-diphenylpropan-1-one substituent. The triazolopyridazine scaffold is known for its role in modulating protein-protein interactions, particularly in epigenetic targets like bromodomains . The diphenylpropan-1-one group introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Propiedades
IUPAC Name |
3,3-diphenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(17-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20)29-15-13-28(14-16-29)23-12-11-22-26-25-18-30(22)27-23/h1-12,18,21H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHVZJMYMHHLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.47 g/mol. The structure comprises a triazolo-pyridazine moiety linked to a piperazine unit and a diphenylpropanone group. This unique combination is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.47 g/mol |
| IUPAC Name | 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one |
Research indicates that compounds containing triazole and pyridazine structures exhibit various biological activities. These include:
- Anticancer Activity : The presence of the triazole ring is associated with the inhibition of certain cancer cell proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK/ERK .
- Antimicrobial Properties : Triazole derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of compounds related to 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one against various cancer cell lines:
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | <10 |
| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | MCF-7 | <20 |
| 1-(4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine derivative | HCT116 | 6.2 |
These results indicate that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Case Studies
A notable study conducted on similar triazole derivatives highlighted their effectiveness in inducing apoptosis in cancer cells through caspase activation and mitochondrial dysfunction . The study utilized MTT assays to assess cell viability and demonstrated that the tested compounds significantly reduced cell proliferation compared to controls.
Another investigation focused on the antibacterial activity of triazole derivatives against pathogenic bacteria. Results indicated that certain derivatives exhibited potent activity comparable to traditional antibiotics .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and reported activities of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one with related compounds:
Key Findings
AZD5153: A bivalent BET inhibitor optimized for BRD4 binding, with a methoxy group enhancing solubility and piperazine-piperidine linkage enabling dual bromodomain engagement. It exhibits nanomolar potency (IC₅₀ <10 nM) and in vivo efficacy in xenograft models . In contrast, the diphenylpropan-1-one substituent in the target compound likely reduces solubility but may improve blood-brain barrier penetration.
Compound 2 (): Shares the triazolopyridazine-piperazine core but replaces diphenylpropanone with a phenyl-ethenesulfonyl group. This compound potentiates TRAIL-induced apoptosis at micromolar concentrations (EC₅₀ ~40 μM), suggesting that bulky hydrophobic groups (e.g., diphenylpropanone) might sterically hinder caspase activation pathways .
Imidazo[1,2-b]pyridazine Derivatives () : While structurally distinct, these compounds highlight the importance of substituents on piperazine-linked heterocycles. For example, trifluoromethyl groups (3b, 3c) enhance metabolic stability, whereas dichlorophenyl groups (3f) may improve target selectivity for kinases or epigenetic readers .
BRD4 Inhibitors (): The chlorophenyl-carboxamide analog demonstrates that minor modifications to the triazolopyridazine-piperazine scaffold significantly alter bromodomain affinity. The diphenylpropanone group in the target compound may sterically clash with BRD4’s acetyl-lysine binding pocket, reducing potency compared to AZD5153 .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The diphenylpropanone group increases logP compared to AZD5153 (predicted logP >5 vs.
- Metabolic Stability: Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) resist CYP450 oxidation better than diphenylpropanone, which may undergo hepatic glucuronidation .
- Target Selectivity: Bivalent compounds like AZD5153 achieve higher selectivity for BET proteins, whereas monovalent analogs (e.g., the target compound) may exhibit off-target kinase or GPCR activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
